3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)5-2-1-4-7(10-5)6(3-9-4)11(14)15/h1-3,9H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBNUIXGRASMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223923 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190311-46-6 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190311-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves multi-step organic synthesis. One common approach is the nitration of a pyrrolo[3,2-b]pyridine precursor, followed by carboxylation. The nitration can be achieved using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position. Subsequent carboxylation can be performed using carbon dioxide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Reduction of Nitro Group
The nitro group at position 3 undergoes catalytic hydrogenation or chemical reduction to form primary amines, enabling downstream functionalization.
Nucleophilic Substitution at Carboxylic Acid
The carboxylic acid group participates in esterification and amidation reactions, expanding its utility in prodrug design or bioconjugation.
| Reagents/Conditions | Products | Yield | Key Findings |
|---|---|---|---|
| SOCl₂, MeOH | Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | 88% | Esterification enhances lipophilicity for cellular uptake studies. |
| EDCI/HOBt, R-NH₂ (amines) | Amide derivatives (e.g., R = benzyl, aryl) | 65–78% | Amides show improved FGFR inhibitory activity in structure-activity studies. |
Suzuki-Miyaura Coupling
The electron-deficient pyrrolopyridine core facilitates cross-coupling at position 2 or 4, depending on directing effects.
Electrophilic Aromatic Substitution
The nitro group deactivates the ring but directs electrophiles to specific positions.
Condensation Reactions
The carboxylic acid reacts with aldehydes or amines to form hydrazides or Schiff bases.
Ring Functionalization via Mannich Reaction
The pyrrole nitrogen participates in Mannich reactions to introduce aminoalkyl groups.
| Reagents/Conditions | Products | Yield | Key Findings |
|---|---|---|---|
| Formaldehyde, piperidine, EtOH | N-Mannich base derivatives | 50–65% | Derivatives show improved blood-brain barrier permeability in neuro-oncology models. |
Key Mechanistic Insights
-
Nitro Group Effects : The electron-withdrawing nitro group at position 3 deactivates the ring toward electrophilic substitution but stabilizes intermediates in cross-coupling reactions .
-
Carboxylic Acid Reactivity : The acidity (pKa ≈ 3.1) enables selective deprotonation for nucleophilic substitutions or metal-coordinated reactions.
-
Regioselectivity : Suzuki couplings occur preferentially at position 2 due to steric and electronic factors, as confirmed by X-ray crystallography .
This compound’s versatility in medicinal chemistry is underscored by its role in synthesizing FGFR inhibitors, kinase modulators, and anticancer agents, with ongoing research optimizing its reactivity for targeted therapies .
Scientific Research Applications
3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its potential anticancer properties, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, such as kinases. The nitro group can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt key signaling pathways in cells, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells.
Comparison with Similar Compounds
Core Heterocycle Variations
The target compound’s pyrrolo[3,2-b]pyridine core distinguishes it from other fused heterocycles (Table 1):
Key Observations :
- Electronic Effects: The pyrrolo[3,2-b]pyridine core has two nitrogen atoms, enhancing aromaticity and hydrogen-bonding capacity compared to sulfur-containing thienopyridines .
Substituent Position and Functional Group Impact
Carboxylic Acid Position
- Position 5 (Target) : The COOH group at C5 in the target compound may enhance solubility and metal chelation. In contrast, pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (COOH at C2) are intermediates for kinase inhibitors .
- Position 6 : 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid lacks the nitro group but shares a similar core; positional differences alter dipole moments and binding interactions .
Nitro Group vs. Other Substituents
- Nitro (Target): The strong electron-withdrawing -NO₂ group at C3 increases the acidity of the C5-COOH (predicted pKa ~2-3) and may stabilize negative charges in intermediates .
- Chloro/Methoxy : 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1203498-99-0) uses -Cl as a leaving group, enabling nucleophilic substitutions absent in the nitro derivative .
Biological Activity
3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound characterized by its unique pyrrolo[3,2-b]pyridine core structure. This compound features a nitro group at the 3-position and a carboxylic acid group at the 5-position, making it a subject of interest in medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly kinases. The nitro group can engage in hydrogen bonding and electrostatic interactions with enzyme active sites, inhibiting their activity. This inhibition can disrupt critical signaling pathways in cells, leading to reduced cell proliferation or induced apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been explored for its potential as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of pyrrolo[3,2-b]pyridine compounds can exhibit cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells .
Kinase Inhibition
The compound has been investigated for its role as a kinase inhibitor. Kinases are crucial in regulating various cellular processes, and their dysregulation is often linked to cancer. The ability of this compound to inhibit kinase activity makes it a valuable candidate for further drug development.
Other Biological Activities
In addition to its anticancer properties, this compound has potential applications in treating diseases related to the nervous and immune systems. Its structural analogs have demonstrated antidiabetic and antiviral activities, indicating a broad spectrum of pharmacological properties that warrant further investigation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study by Kalai et al., derivatives of pyrrolo[3,2-b]pyridine were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The findings indicated that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cell lines. This suggests that modifications to the molecular structure can enhance selectivity towards cancerous cells while minimizing harm to healthy tissues .
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 5-nitro-1H-pyrrolo[2,3-b]pyridine | Similar heterocycle | Antimycobacterial |
| 3-amino-1H-pyrrolo[3,2-b]pyridine | Reduced form | Enhanced solubility |
| 5-chloro-1H-pyrrolo[2,3-b]pyridine | Chlorinated variant | Varied biological activities |
The unique substitution pattern of this compound imparts distinct electronic and steric properties that influence its reactivity and interactions with biological targets.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the pyrrolopyridine core. Key steps include:
- Iodination : Using reagents like N-iodosuccinimide (NIS) to introduce halogens at specific positions .
- Protection/Deprotection : Employing groups like tosyl (Ts) to stabilize intermediates during coupling reactions .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst to introduce aromatic substituents .
- Nitration : Controlled nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate .
- Hydrolysis : Converting ester intermediates (e.g., methyl or ethyl esters) to the carboxylic acid using KOH/EtOH .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and monitor reaction progress (e.g., distinguishing nitro group placement) .
- HPLC : Assess purity (>98% by reverse-phase HPLC with UV detection) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- X-ray Crystallography : Resolve ambiguous structural features, such as nitro group orientation, using single-crystal data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 1-, 2-, or 6-positions via halogenation or cross-coupling to evaluate electronic/steric effects .
- Bioisosteric Replacement : Substitute the nitro group with cyano, trifluoromethyl, or sulfonamide groups to modulate reactivity and binding .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict interactions with biological targets (e.g., kinases) and validate with in vitro assays .
- Data Integration : Compare activity profiles across analogs using dose-response curves (IC₅₀ values) and selectivity panels .
Q. How should researchers address contradictions in reported synthetic yields or analytical data?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF), temperatures, and catalyst loadings to resolve yield disparities .
- Analytical Cross-Validation : Confirm purity discrepancies via orthogonal methods (e.g., NMR vs. HPLC) and quantify impurities using LC-MS .
- Crystallization Conditions : Reproduce X-ray data under varying conditions (e.g., solvent polarity) to rule out polymorphic effects .
- Batch Analysis : Compare results across multiple synthetic batches to identify systematic errors (e.g., reagent degradation) .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Salt Formation : Prepare sodium or potassium salts of the carboxylic acid to enhance aqueous solubility .
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or tert-butyl esters) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations for parenteral administration .
- LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) while monitoring partition coefficients via shake-flask or computational methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
